4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole
Overview
Description
4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to the thiazole ring
Preparation Methods
The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminothiazole and 2,2,2-trifluoroethanol.
Bromination: The thiazole ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position.
Etherification: The trifluoroethoxy group is introduced through an etherification reaction. This involves reacting the brominated thiazole with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate or sodium hydride.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amino derivative.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules. These reactions typically require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure makes it a candidate for targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The bromine atom can participate in halogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole include:
4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid: This compound has a similar trifluoroethoxy group but is attached to a benzoic acid moiety instead of a thiazole ring.
4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile: Similar structure with a benzonitrile core.
4-Bromo-2-(2,2,2-trifluoroethoxy)phenylamine: Contains a phenylamine core with similar substituents.
The uniqueness of this compound lies in its thiazole ring, which imparts distinct chemical and biological properties compared to its analogs with different core structures.
Properties
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NOS/c6-3-1-12-4(10-3)11-2-5(7,8)9/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZARVONFQIONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)OCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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